Journal Name:Progress in Organic Coatings
Journal ISSN:0300-9440
IF:6.206
Journal Website:http://www.journals.elsevier.com/progress-in-organic-coatings/
Year of Origin:0
Publisher:Elsevier
Number of Articles Per Year:359
Publishing Cycle:Monthly
OA or Not:Not
Rapid and efficient removal of Cd(II) from aqueous solution in a wide range pH by sodalite type sorbents using cellulose superfine fiber as a template agent
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.micromeso.2023.112738
Sodalite is a common zeolite, which is often discarded or ignored due to its small pore size and poor adsorption capacity. In this study, two sodalite type materials, CSF-S and N-CSF-S, were synthesized using cellulose superfine fiber (CSF) as template. Its unique scaly structure not only enhances its adsorption capacity for Cd (II), but also improves its adsorption efficiency. At 298 K and the initial Cd (II) concentration of 100 mg/L, the adsorption equilibrium of CSF-S was achieved within 30 min, which is 98% shorter than that of traditional sodalite. The adsorption of Cd (II) by CSF-S and N-CSF-S is an endothermic process and at 298 K the adsorption capacity could be as high as 260.1 and 284.1 mg/L, respectively, which were 1.9 and 2.0 times of the original sodalite, far higher than the reported similar adsorbents, and competitive to over other types of adsorbents. In addition, with low zero points of charge CSF-S (pHzpc around 1) and N-CSF-S (pHzpc around 3) can effectively remove Cd(II) over a wide pH range, superior to most zeolitic sorbent materials. Therefore, this work proposes a simple and cost-effective synthesis method for the sodalite type sorbents with high Cd(II) adsorption capacity and rapid adsorption rate, and also provides some basis for the study of heavy metal adsorption materials in aqueous systems.
Detail
Enantioselective catalysts based on metal-organic framework-supported nucleotides
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.micromeso.2023.112703
Adenosine triphosphate (ATP) and other nucleotides can be irreversibly bound to the metal-organic framework (MOF) MIL-101(Cr). Analysis of X-ray diffraction data suggests that the location of the adsorbed ATP molecule is in proximity of the Cr3 clusters. Solid-state NMR and DFT calculations indicate that ATP is bound to MIL-101(Cr) through linkages of the terminal phosphate group with Cr(III) of the framework. In the presence of Cu(II) ions, the MOF-supported nucleotides can function as stable and reusable enantioselective heterogeneous catalysts for reactions like Diels-Alder and Michael addition. Compared to the corresponding homogeneous nucleotide-based artificial metalloenzymes (ArMs), the MOF-supported nucleotide-based ArMs exhibit significantly enhanced activity and selectivity in certain cases, demonstrating their potential as a new class of enantioselective heterogeneous catalysts.
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Zeolites mesoporosity evaluation using the cracking of 1,3,5-triisopropylbenzene; a critical assessment
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.micromeso.2023.112700
The standard faujasite Y series of Zeolyst International was tested in the catalytic cracking of 1,3,5-Triisopropylbenzene (TIPB) in a continuous-flow fixed-bed catalytic reactor. Textural properties, true density, XRD, TEM, ammonia TPD, and Brønsted acidity by the isopropylamine decomposition reaction were used to characterize the zeolites. TIPB conversion responds to the acidity available to the molecule rather than only mesoporosity. Deactivation behavior gives valuable information about accessibility. Criteria like the initial conversion or at another time are not enough for correctly ranking the catalysts; neither is the selectivity to benzene. TOF and TON are better criteria for classifying the catalysts than selectivity to a specific product like di-isomers. Zeolite CBV780 shows the highest TOF of the series, but zeolite CBV720 gives the highest TON. A good balance between acidity and mesoporosity provides the catalyst with increased activity in the TIPB cracking reaction.
Detail
Engineering more sustainable catalysts based in ecological and economic synthesis routes from renewable raw material: Novel mesoporous silicas for remediation technologies
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.micromeso.2023.112719
Iron modified mesoporous silica structures were achieved from biomass-derived renewable molding agents (glyceryl monostearate and glycerol) and can become potential substitutes for conventional mesoporous catalysts synthesized from petrochemical-derived precursors. These materials were prepared by different methods (wet impregnation with iron contents of 2.5, 5, 10 and 20% w/w and direct incorporation using a molar ratio Si/Fe = 20) and characterized by XRD, N2 adsorption and desorption isotherms, UVvis-DR and ICP. By using these solid as heterogeneous catalysts in the wet oxidation reaction of the herbicide glyphosate with air under extremely mild reaction conditions (atmospheric pressure and room temperature), herbicide degradation/fragmentation levels of around 70% were achieved. The methodology employed for the synthesis played a key role in the development of the structure and dispersion of Fe species as well as in the stability of the catalytic system. In this way, an advanced technology with low environmental impact for the treatment of a pollutant of great concern at the global level was developed, which adds sustainability to the chemical industry from the use of residual glycerol and/or glyceryl monostearate in the catalyst synthesis.
Detail
The strong SDA/framework interactions and acidity study of high-silica LTA-type zeolites
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.micromeso.2023.112724
The zeolite community spent 50 years in pursuing the synthesis of high-silica LTA-type zeolites, and ultimately succeeded with the pure-silica polymorph by applying specific structure-directing agents (SDA). The high-silica zeolite A has exhibited unique properties and strong potential to be applied as an adsorbent and catalyst in several novel processes. In the present study, the high-silica polymorphs of Si/Al ratios from 15 to ∞ were synthesized and subjected to thorough characterizations using multiple physicochemical methods. It has been revealed that there exists strong interactions between the organic SDAs and the framework. Therefore, removing the SDAs by calcination in air is difficult, and can only be done above 700 °C with a certain degree of framework dealumination. The retained framework structure shows connectivity defects and a unique combination of Brønsted and Lewis acidity. Using methanol-to-olefins (MTO) as a probe reaction, the catalytic performance of high-silica LTA-type zeolites has been evaluated. Compared to the well-studied CHA and MFI-type catalysts, high-silica zeolite A exhibited a shorter life-time and higher selectivity towards C4 olefins, while methane selectivity increased with the deactivation.
Detail
Simultaneous macroscopic structuring and microscopic structure tuning of a metal-organic framework using alginate bead and different drying conditions
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.micromeso.2023.112715
In this study, a novel method for simultaneous macroscopic structuring and microscopic structure tuning of MOFs was developed. The strategy used to accomplish these goals involves a combination of beading with alginate polymers and drying utilizing two different methods. Specifically, in the first step the representative MOF Fe‒benzene-1,3,5-tricarboxylate MOF (MIL-100(Fe)) is bead molded by alginate polymer. Subsequent drying of the beads is performed by using either heat-drying or freeze-drying. In terms of their macroscopic structure, the freeze-dried beads shrink slightly more than pre-dried beads, whereas the heat-dried beads shrink ∼70% more than pre-dried beads. The bead drying/shrinkage processes lead to formation of two different microscopic structures of MIL-100(Fe) that differ in the degree to which alginate polymer penetration into pores occurs. The degree of penetration is higher in the MIL-100(Fe) polymer composite produced by using the heat-drying protocol. It was also shown that the degree of polymer penetration governs pore size distributions and interaction energies between gases and MIL-100(Fe).
Detail
Removal performance and adsorption kinetics of dyes by a Co-based metal organic framework
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.micromeso.2023.112665
A succession of Zr-based porphyrinic metal-organic frameworks (Zr-MOFs) are synthesized with metalation and utilized as adsorbents for removal of the cationic dye malachite green (MG) and the anionic dye methyl orange (MO). Results show the optimal adsorbent is MOF-525(Co) and the removal efficiencies for MG and MO by MOF-525(Co) are 99.0% and 90.5% at 60 min as the initial dye concentration is 100 mg L−1. The N2 adsorption/desorption results indicate the high surface area, micropore of MOF-525(Co); the FT-IR spectra and adsorption thermodynamics results demonstrate that the adsorption mechanisms of both MG and MO by MOF-525(Co) belong to the π-π stacking interactions of physical adsorption, and the hydrogen bonds and Co–O bond of chemical adsorption. Additionally, the optimal pH of dye adsorption is 7.0 for MG and 3.0 for MO, and the adsorption capacities of MG and MO decrease in saline solution. The adsorption kinetics reveal that the pseudo-second-order kinetic model is better for illustrating the adsorption performances of both dyes by MOF-525(Co); the adsorption isotherm models suggest that the Freundlich model is fitted for MG adsorption but the Langmuir is fitted for MO. Furthermore, the adsorption processes can be demonstrated as spontaneous, exothermic for MG with negative entropy but endothermic for MO with positive entropy by thermodynamics data. In conclusion, MOF-525(Co) possesses a significant adsorption ability and excellent reusability for MG, and it could be a promising adsorbent for MG removal.
Detail
Preparation of phosphorus-doped mesoporous g-C3N4 and its photocatalytic degradation of tetracycline hydrochloride
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.micromeso.2023.112733
P-doped tunnel-shaped carbon nitride is prepared for the first time using phosphonitrilic chloride trimer as P source and SBA-15 as template. The optimization experiments reveal that 20% P doped tunnel-shaped carbon nitride exhibited the best tetracycline hydrochloride (TC) degradation performance under visible light irradiation. The degradation rate constant is 0.23367 min−1, which is around 3 and 30 times faster than that of carbon nitride without P doping (0.07223 min−1) and without SBA-15 as template (0.00078 min−1). Radical capture experiment shows that h+ and ∙O2− are the main reactive radicals in the photocatalytic degradation process. The doped P element can increase the formation rate of ∙O2− and reduce the combination of photogenerated electron-hole pairs due to the presence of electron capture centers. The photocatalytic mechanism of P-doped tunnel-shaped carbon nitride is proposed, providing experimental data and theoretical basis for the practical application in polluted wastewater.
Detail
Continuous gas-phase oxidation of methane into methanol over Cu-mordenite
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.micromeso.2023.112727
The direct conversion of methane into methanol is an ideal, highly promising process; however, its application remains challenging. Herein, a systematic study was carried out on the continuous gas-phase oxidation of methane into methanol with steam in the absence and presence of O2 over Cu-mordenites (Cu-MOR) with various Cu loadings. The methanol productivity depended on the Cu/Al ratio of the Cu-MOR; it could be maximized by selecting the optimum Cu/Al ratio. Methanol productivity increased as the concentration of O2 in the feed increased from 0 to 100 ppm. However, methanol selectivity decreased when the O2 concentration in the feed was above 25 ppm. The stable methanol production rates based on the Cu content were 0.14 and 0.70 mol CH3OH/mol Cu/h at 400 °C over a Cu-MOR catalyst with 6.2 wt% Cu under anaerobic conditions and one with 3.0 wt% Cu in the presence of 25 ppm O2, respectively.
Detail
Cuprous oxide-loaded AlPO4-5 for highly efficient iodide ions adsorption in chloride molten salt
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.micromeso.2023.112664
Developing high-efficiency adsorbent materials for iodide ions in molten salt systems is of great practical significance in nuclear fuel pyroprocessing. In the present work, a cuprous oxide-loaded AlPO4-5 as Cu2O/AlPO4-5 was successfully prepared by copper ammonium complex self-pyrolysis. The adsorption behaviour of Cu2O/AlPO4-5 for iodide ions from chloride molten salt was investigated by a series of static adsorption experiments. It was found that Cu2O/AlPO4-5 exhibited higher iodide ions adsorption capacity (171.63 mg/g) compared with AlPO4-5 (53.49 mg/g) in LiCl–KCl molten salt at 823K, and the adsorption capacity reached the maximum within 2 h. The significant adsorption properties were further proved to mainly result from nanoscale Cu2O particles, which promoted the adsorption material to exhibit chemisorption behaviour, except for the original physisorption. Cu2O/AlPO4-5 also showed adsorption capacity for other ions when anions or cations coexist in molten salt. Our results suggested that aluminophosphate molecular sieves loaded by Cu2O could be applied as adsorbents for radioactive iodide in the molten salt system.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.80 96 Science Citation Index Science Citation Index Expanded Not
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